molecular formula C20H24ClFN4O B13547509 [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

Katalognummer: B13547509
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: XRAXMBFORIXXLM-MCJVGQIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

The synthesis of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and piperidinyl groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Wissenschaftliche Forschungsanwendungen

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.

Wirkmechanismus

The mechanism of action of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride can be compared with other similar compounds, such as:

    [(3S,4S)-3-amino-4-(4-chlorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical and biological properties.

    [(3S,4S)-3-amino-4-(4-methylphenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: The presence of a methylphenyl group can lead to different reactivity and interactions with biological targets.

    [(3S,4S)-3-amino-4-(4-bromophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: The bromophenyl group introduces different steric and electronic effects, influencing the compound’s behavior.

These comparisons highlight the uniqueness of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride and its potential advantages in various applications.

Eigenschaften

Molekularformel

C20H24ClFN4O

Molekulargewicht

390.9 g/mol

IUPAC-Name

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

InChI

InChI=1S/C20H23FN4O.ClH/c21-14-3-1-13(2-4-14)16-5-8-24(11-17(16)22)19(26)18-9-15-10-20(6-7-20)12-25(15)23-18;/h1-4,9,16-17H,5-8,10-12,22H2;1H/t16-,17+;/m0./s1

InChI-Schlüssel

XRAXMBFORIXXLM-MCJVGQIASA-N

Isomerische SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)N)C(=O)C3=NN4CC5(CC5)CC4=C3.Cl

Kanonische SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)N)C(=O)C3=NN4CC5(CC5)CC4=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.